molecular formula C9H8O3 B7883063 2,2'-Difurylmethanol

2,2'-Difurylmethanol

Cat. No.: B7883063
M. Wt: 164.16 g/mol
InChI Key: LYVJVIRGWPHKMK-UHFFFAOYSA-N
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Description

2,2’-Difurylmethanol is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of two furan rings attached to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Difurylmethanol can be synthesized through several methods. One common approach involves the reaction of furfural with formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methanol bridge between the two furan rings.

Industrial Production Methods: Industrial production of 2,2’-Difurylmethanol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Difurylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difuryl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2,2’-Difurylmethanol can yield difurylmethane, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in 2,2’-Difurylmethanol can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents for halogen substitution reactions.

Major Products Formed:

    Oxidation: Difuryl ketone.

    Reduction: Difurylmethane.

    Substitution: Halogenated difurylmethanol derivatives.

Scientific Research Applications

2,2’-Difurylmethanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins, where its furan rings contribute to the material’s stability and performance.

Mechanism of Action

The mechanism by which 2,2’-Difurylmethanol exerts its effects is primarily through its interaction with various molecular targets. The compound’s furan rings can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

    2-Furylmethanol: Contains a single furan ring attached to a methanol group.

    Difuryl Ketone: Similar structure but with a ketone group instead of a methanol group.

    Difurylmethane: Lacks the hydroxyl group present in 2,2’-Difurylmethanol.

Uniqueness: 2,2’-Difurylmethanol is unique due to the presence of two furan rings connected by a methanol group, which imparts distinct chemical properties and reactivity. This structural feature makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

bis(furan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVJVIRGWPHKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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